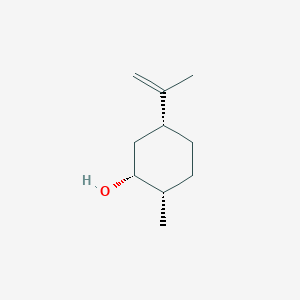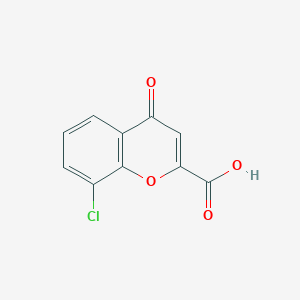
(+)-Neoisodihydrocarveol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Neoisodihydrocarveol is a chiral monoterpenoid alcohol with the molecular formula C10H18O. It is a stereoisomer of dihydrocarveol, which is derived from carvone, a naturally occurring compound found in essential oils of various plants. This compound is known for its pleasant minty aroma and is used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Neoisodihydrocarveol typically involves the hydrogenation of carvone. The process can be carried out using various catalysts such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:
Hydrogenation of Carvone: Carvone is subjected to hydrogenation in the presence of a catalyst like Pd/C at room temperature and atmospheric pressure. This results in the formation of dihydrocarveol.
Separation of Isomers: The resulting dihydrocarveol mixture contains different stereoisomers. These isomers can be separated using chromatographic techniques to isolate this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale hydrogenation reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Neoisodihydrocarveol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Tosyl chloride (TsCl) in the presence of a base for converting the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Carvone and other oxygenated monoterpenoids.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted monoterpenoids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(+)-Neoisodihydrocarveol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which (+)-Neoisodihydrocarveol exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,4R)-Dihydrocarveol: Another stereoisomer with similar properties but different spatial arrangement.
Carvone: The precursor to dihydrocarveol, with a distinct ketone functional group.
Menthol: A structurally similar monoterpenoid alcohol with a cooling sensation.
Uniqueness
(+)-Neoisodihydrocarveol is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its specific arrangement of atoms makes it particularly valuable in applications requiring chiral purity, such as in the synthesis of enantiomerically pure pharmaceuticals.
Eigenschaften
CAS-Nummer |
18675-34-8 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
KRCZYMFUWVJCLI-IVZWLZJFSA-N |
SMILES |
CC1CCC(CC1O)C(=C)C |
Isomerische SMILES |
C[C@H]1CC[C@H](C[C@H]1O)C(=C)C |
Kanonische SMILES |
CC1CCC(CC1O)C(=C)C |
| 51773-45-6 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)












